molecular formula C3H8ClO2P B12664390 Ethylphosphonochloridic acid, methyl ester CAS No. 21502-57-8

Ethylphosphonochloridic acid, methyl ester

Cat. No.: B12664390
CAS No.: 21502-57-8
M. Wt: 142.52 g/mol
InChI Key: CQRLFKVMUWZIPC-UHFFFAOYSA-N
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Description

Ethylphosphonochloridic acid, methyl ester is an organophosphorus compound with the molecular formula C3H8ClO2P It is a derivative of phosphonic acid and is characterized by the presence of both ethyl and methyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylphosphonochloridic acid, methyl ester can be synthesized through the reaction of ethylphosphonic dichloride with methanol. The reaction typically occurs under controlled conditions to ensure the selective formation of the methyl ester. The general reaction is as follows:

C2H5P(O)Cl2+CH3OHC3H8ClO2P+HCl\text{C2H5P(O)Cl2} + \text{CH3OH} \rightarrow \text{C3H8ClO2P} + \text{HCl} C2H5P(O)Cl2+CH3OH→C3H8ClO2P+HCl

The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethylphosphonochloridic acid, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to form ethylphosphonic acid and methanol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.

    Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base to neutralize the by-products.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Hydrolysis: Ethylphosphonic acid and methanol.

    Substitution: Various phosphonic acid derivatives depending on the nucleophile used.

    Oxidation and Reduction: Phosphonic acid derivatives or phosphine derivatives.

Scientific Research Applications

Ethylphosphonochloridic acid, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethylphosphonochloridic acid, methyl ester involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes that interact with phosphonate groups. The compound can also participate in phosphorylation reactions, affecting cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Ethylphosphonochloridic acid, methyl ester can be compared with other similar compounds, such as:

    Methylphosphonochloridic acid, ethyl ester: Similar structure but with reversed ester groups.

    Ethylphosphonic dichloride: Lacks the ester group and is more reactive.

    Methylphosphonic acid: Lacks the chlorine atom and is less reactive.

The uniqueness of this compound lies in its specific reactivity due to the presence of both ethyl and methyl ester groups, making it a versatile intermediate in various chemical reactions.

Properties

CAS No.

21502-57-8

Molecular Formula

C3H8ClO2P

Molecular Weight

142.52 g/mol

IUPAC Name

1-[chloro(methoxy)phosphoryl]ethane

InChI

InChI=1S/C3H8ClO2P/c1-3-7(4,5)6-2/h3H2,1-2H3

InChI Key

CQRLFKVMUWZIPC-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(OC)Cl

Origin of Product

United States

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